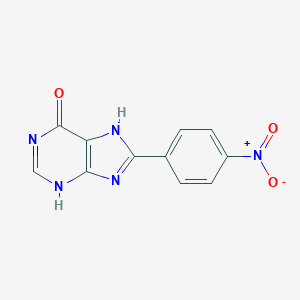
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one, also known as NPD or 8-Nitro-cGMP, is a cyclic nucleotide analog that is widely used in scientific research. This compound is a potent activator of cyclic GMP-dependent protein kinase (PKG) and has been shown to affect a variety of physiological processes in vitro and in vivo.
作用机制
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one activates PKG by mimicking the effects of cyclic GMP. This compound binds to the regulatory domain of PKG, causing a conformational change that activates the enzyme. Once activated, PKG phosphorylates a variety of downstream targets, leading to the physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
生化和生理效应
The biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one are diverse and depend on the system being studied. In general, this compound causes smooth muscle relaxation, inhibits platelet aggregation, and regulates ion channels. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been shown to affect neurotransmitter release and modulate synaptic plasticity.
实验室实验的优点和局限性
One advantage of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potency and specificity for PKG. This compound is a highly effective activator of PKG and can be used at low concentrations to achieve physiological effects. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is stable and can be stored for extended periods of time.
One limitation of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potential for off-target effects. While this compound is highly specific for PKG, it may also affect other enzymes that are structurally similar to PKG. Additionally, the effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may vary depending on the system being studied, which can complicate data interpretation.
未来方向
There are many potential future directions for research on 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one. One area of interest is the role of PKG in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may be useful in the development of new treatments for cardiovascular disease, cancer, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one and its potential for off-target effects.
合成方法
The synthesis of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one involves the reaction of 6-chloropurine with 4-nitrophenylhydrazine in the presence of a base. The resulting 6-hydrazinopurine is then reacted with ethyl formate to form the corresponding dihydro derivative. The nitro group is then reduced using palladium on carbon to yield 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
科学研究应用
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is widely used in scientific research as a tool to study the function of cyclic GMP-dependent protein kinase (PKG). This compound has been shown to activate PKG in a dose-dependent manner and has been used to investigate the physiological roles of PKG in various systems. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been used to study the regulation of ion channels, neurotransmitter release, and smooth muscle relaxation.
属性
CAS 编号 |
15846-77-2 |
|---|---|
产品名称 |
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one |
分子式 |
C11H7N5O3 |
分子量 |
257.2 g/mol |
IUPAC 名称 |
8-(4-nitrophenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17) |
InChI 键 |
KSIAYYJRCPQBCO-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



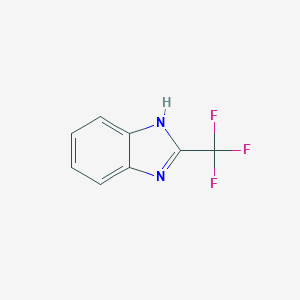
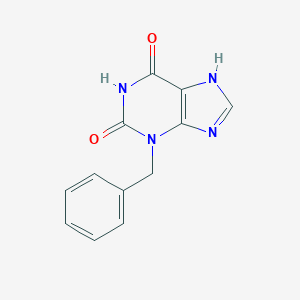
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
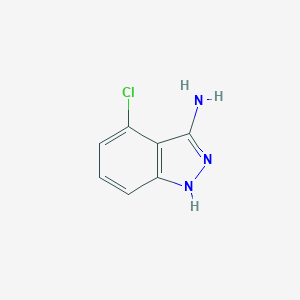
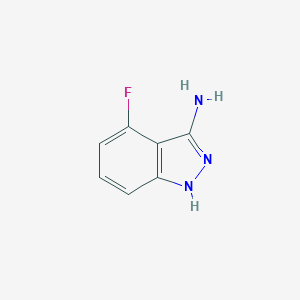
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
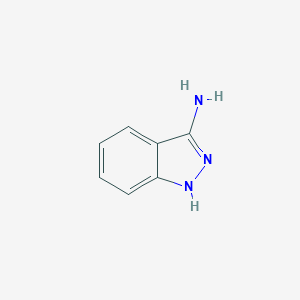


![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

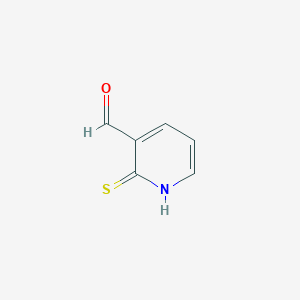
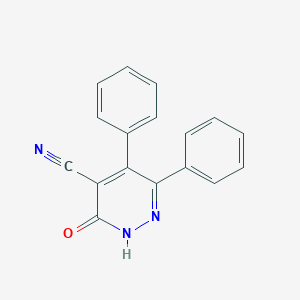
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)